2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione

Antiproliferative Activity Leukemia Mitomycin C Comparator

2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione (CAS 310461-58-6) is a heterocyclic quinone belonging to the benzimidazole-4,7-dione class, characterized by a thiomethyl substituent at the 2-position. This compound serves as the foundational scaffold (designated Compound in a series of antiproliferative agents first disclosed by Garuti et al.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
Cat. No. B12574622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(N1)C(=O)C=CC2=O
InChIInChI=1S/C8H6N2O2S/c1-13-8-9-6-4(11)2-3-5(12)7(6)10-8/h2-3H,1H3,(H,9,10)
InChIKeyYQMNCEKVLYTCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione: A Core Benzimidazole-4,7-dione Scaffold for Antiproliferative and Bioreductive Prodrug Research


2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione (CAS 310461-58-6) is a heterocyclic quinone belonging to the benzimidazole-4,7-dione class, characterized by a thiomethyl substituent at the 2-position [1]. This compound serves as the foundational scaffold (designated Compound 1) in a series of antiproliferative agents first disclosed by Garuti et al. (2000), where it demonstrated in vitro activity against human lymphoblastic leukemia (Molt-3), non-Hodgkin lymphoma (SupT-1), and breast adenocarcinoma (MCF-7) cell lines [2]. Its core quinone structure enables bioreductive activation under hypoxic conditions, a key mechanistic feature exploited in the design of tumor-selective prodrugs [3].

Why 2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione Cannot Be Substituted by Generic Benzimidazole-4,7-dione Analogs


Simple substitution at the 2-position of the benzimidazole-4,7-dione core profoundly alters both antiproliferative potency and hypoxia selectivity. In the foundational Garuti et al. study, the 2-methylthio derivative (Compound 1) exhibited superior activity against Molt-3 leukemia cells compared to mitomycin C, whereas analogs bearing 2-pyridyl moieties (e.g., Compound 2d) showed a markedly different potency and toxicity profile, being equiactive but toxic at high concentrations [1]. Furthermore, the Błaszczak-Świątkiewicz et al. (2014) hypoxia study demonstrated that changing the 2-substituent from chlorophenyl (Compound 1a) to nitrophenyl (Compound 1b) shifted the normoxic IC50 on A549 cells from 30.2 µM to 100.0 µM, a >3-fold change, while the hypoxia differential cytotoxicity ratio ranged from 0.83 to 4.31 across the series [2]. These data confirm that even minor structural modifications at the 2-position lead to large, non-linear changes in potency and hypoxia selectivity, making generic substitution unreliable for scientific or industrial applications.

Quantitative Differentiation Evidence for 2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione Against Comparators


Superior Antiproliferative Activity vs. Mitomycin C on Human Lymphoblastic Leukemia (Molt-3)

In the original head-to-head in vitro study, 2-(methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione (designated Compound 1) demonstrated superior antiproliferative activity against the Molt-3 human lymphoblastic leukemia cell line compared to the clinical alkylating agent mitomycin C (MMC) [1]. The paper explicitly reports that Compound 1 is 'more active' than MMC, while the 2-pyridyl analog Compound 2d is 'equiactive' [1][2].

Antiproliferative Activity Leukemia Mitomycin C Comparator

Favorable In Vitro Toxicity Profile Relative to 2-Pyridyl Analog

In the same head-to-head study, Compound 1 (2-methylthio) was reported as 'non toxic at all the concentrations used in the antiproliferative assay,' whereas the structurally analogous 2-pyridyl derivative (Compound 2d) 'is toxic only at high concentration' [1][2]. This differential toxicity profile is not extrapolated but directly observed within the same experimental system.

Selective Toxicity Antiproliferative Agent Analog Comparison

Class-Level Hypoxia-Selective Cytotoxicity Established for Benzimidazole-4,7-diones

A follow-up study on close structural analogs of the target compound (2-aryl derivatives, Series 1 and N-oxide Series 2) quantitatively established that benzimidazole-4,7-diones exhibit hypoxia-selective cytotoxicity [1]. For example, Compound 2b showed a differential cytotoxicity ratio (O/H) of 4.31 on A549 cells, with an IC50 of 500.6 µM in normoxia dropping to 116.0 µM in hypoxia. Compound 1b achieved a normoxic IC50 of 100.0 µM on A549 cells with a ratio of 2.13. The reference bioreductive agent tirapazamine (T) showed a ratio of 4.61 on A549 cells, demonstrating that certain benzimidazole-4,7-dione analogs approach the hypoxia selectivity of a clinical-stage compound [1].

Hypoxia-Selective Prodrugs Bioreductive Agents A549 and WM115 Cell Lines

Optimal Research and Procurement Scenarios for 2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione


Lead Compound for Antileukemic SAR Campaigns Requiring In Vitro Safety Margin

Based on direct evidence that Compound 1 is more active than mitomycin C on Molt-3 lymphoblastic leukemia cells while remaining non-toxic at all assayed concentrations, this compound is the preferred starting point for medicinal chemistry programs targeting hematological malignancies where a wide in vitro therapeutic index is a key selection criterion [1].

Scaffold for Hypoxia-Selective Bioreductive Prodrug Design

As the unsubstituted 2-methylthio core, this compound serves as the synthetic entry point for constructing analogs with tunable hypoxia selectivity. The established class-level data show that 2-aryl substitution can shift the hypoxia differential cytotoxicity ratio from ~0.8 (non-selective) to >4.3 (approaching tirapazamine), enabling rational SAR studies aimed at optimizing the hypoxia selectivity profile [2].

Reference Standard for Comparing 2-Substituent Effects on Benzimidazole-4,7-dione Cytotoxicity

Procurement of the 2-methylthio derivative as a baseline reference compound allows direct comparison with 2-aryl, 2-pyridyl, or N-oxide analogs. The Garuti et al. (2000) study explicitly benchmarks Compound 1 against both mitomycin C and Compound 2d, establishing a framework for assessing how 2-position modifications alter potency and toxicity [1].

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